![molecular formula C8H12N2O2 B12893244 (S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)
(S)-[1,3'-Bipyrrolidine]-2,2'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a single bond. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and chiral properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diaminopropane with maleic anhydride, followed by cyclization to form the desired bipyrrolidine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-[1,3’-Bipyrrolidine]-2,2’-dione may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
(S)-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized bipyrrolidine derivatives.
科学的研究の応用
(S)-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (S)-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- (S)-2,2’-Bipyrrolidine
- ®-[1,3’-Bipyrrolidine]-2,2’-dione
- (S)-1,3’-Bipyrrolidine dihydrochloride
Uniqueness
(S)-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of two pyrrolidine rings. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry. Its ability to act as a chiral ligand and its versatility in forming different derivatives further highlight its uniqueness compared to similar compounds.
特性
分子式 |
C8H12N2O2 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC名 |
1-[(3S)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m0/s1 |
InChIキー |
GYOYRRFSEXNPCH-LURJTMIESA-N |
異性体SMILES |
C1CC(=O)N(C1)[C@H]2CCNC2=O |
正規SMILES |
C1CC(=O)N(C1)C2CCNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


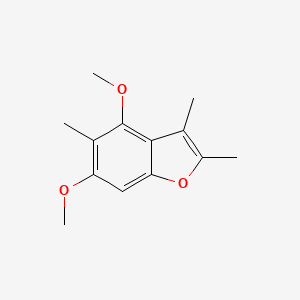

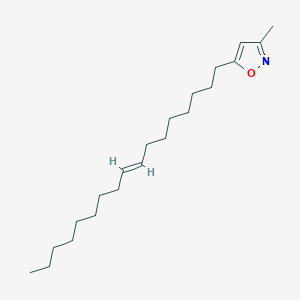
![[(5R)-3-ethyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12893176.png)
![2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12893179.png)

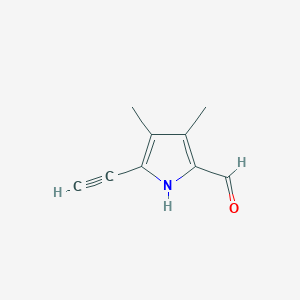
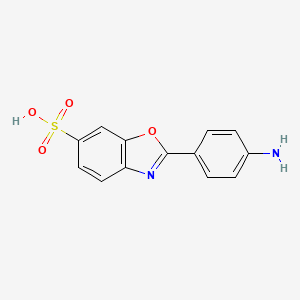
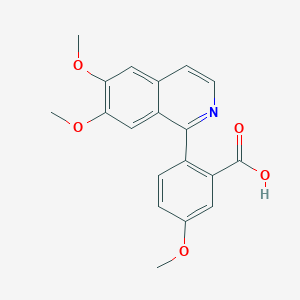


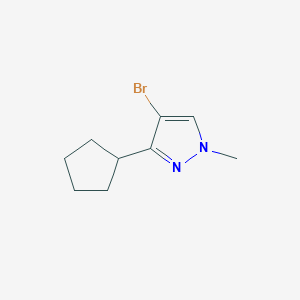
![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
